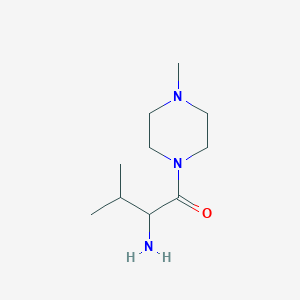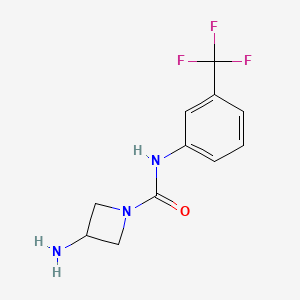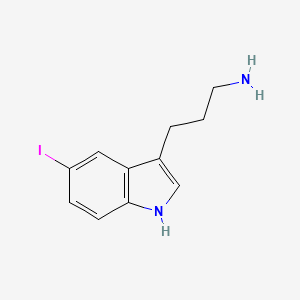
3-(5-Iodo-3-indolyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Iodo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5-position of the indole ring and a propanamine group at the 1-position.
Vorbereitungsmethoden
The synthesis of 3-(5-Iodo-3-indolyl)-1-propanamine typically involves the iodination of an indole precursor followed by the introduction of the propanamine group. One common synthetic route is as follows:
Iodination of Indole: The indole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring.
Introduction of Propanamine Group: The iodinated indole is then reacted with a propanamine derivative under appropriate conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(5-Iodo-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-Iodo-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(5-Iodo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
3-(5-Iodo-3-indolyl)-1-propanamine can be compared with other indole derivatives, such as:
5-Bromo-3-indolyl-β-D-galactopyranoside: Similar to this compound, this compound is used in molecular biology as a chromogenic substrate.
5-Iodo-3-indolyl-β-D-galactopyranoside: This compound is also a chromogenic substrate and is used in various biochemical assays.
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another indole derivative used as a chromogenic substrate in molecular biology.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13IN2 |
|---|---|
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
3-(5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13IN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 |
InChI-Schlüssel |
XNLMSZHHMNSZBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=CN2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


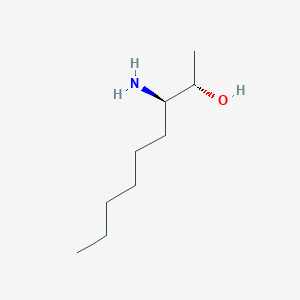
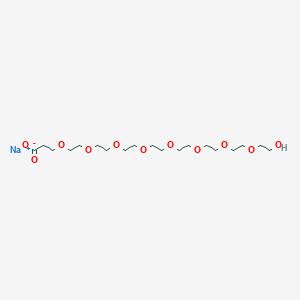
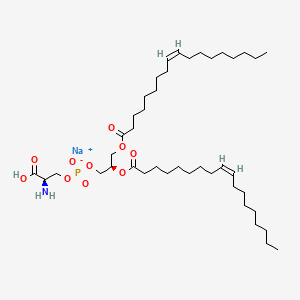
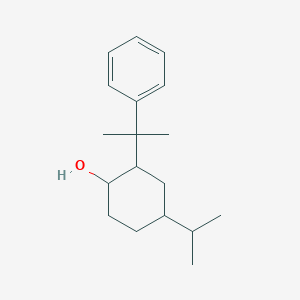

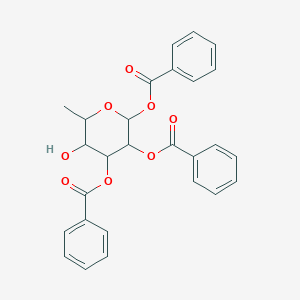
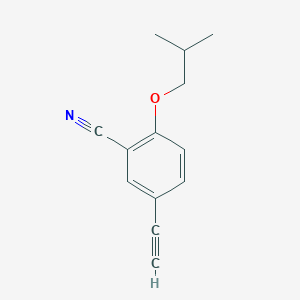
amine](/img/structure/B13721518.png)
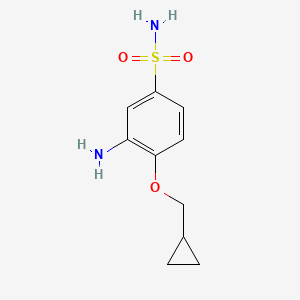

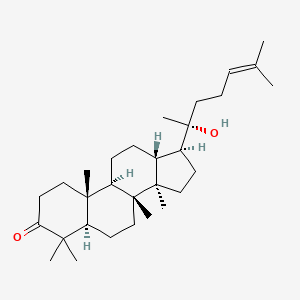
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
